(R)-2-Amino-2-(4-fluorophenyl)ethanol
Overview
Description
“®-2-Amino-2-(4-fluorophenyl)ethanol” is a useful research chemical . It has a CAS number of 174770-74-2 .
Molecular Structure Analysis
The molecular formula of “®-2-Amino-2-(4-fluorophenyl)ethanol” is C8H10FNO . The InChI code is 1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 . The molecular weight is 155.17 g/mol .Physical And Chemical Properties Analysis
“®-2-Amino-2-(4-fluorophenyl)ethanol” has a molecular weight of 155.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 155.074642105 g/mol , and the monoisotopic mass is also 155.074642105 g/mol . The topological polar surface area is 46.2 Ų .Scientific Research Applications
Enantioselective Synthesis Applications :
- It's used in the synthesis of an antagonist of the CCR5 chemokine receptor, offering protection against HIV infection. Additionally, it finds use in the synthesis of antimalarial drugs and γ-secretase modulators necessary for Alzheimer's disease treatment. The study explores the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone to synthesize this compound using Daucus carota cells as a catalyst, indicating its significance in producing pharmaceutically active enantiomers (ChemChemTech, 2022).
Discrimination in Resolving Systems :
- The compound is part of studies investigating the discrimination of diastereomeric salts with 4'-fluoromandelic acid, which is significant in understanding molecular complexes' chiral recognition. This is pertinent in designing more effective chiral separating agents or understanding molecular interactions at a fundamental level (Chirality, 2001).
Molecular Interaction Studies :
- It's utilized in studying molecular diastereomeric complexes involving R-1-phenyl-1-ethanol, showcasing the interplay of various molecular interactions such as CH···π, OH···π, and CH···F in chiral discrimination. This is crucial in the development of more effective chiral drugs and understanding of stereochemistry (Physical chemistry chemical physics, 2013).
Pharmaceutical Intermediate Synthesis :
- It is the key intermediate in the synthesis of aprepitant, an important pharmaceutical compound. The research focuses on optimizing the synthesis process for high yield and purity, demonstrating the compound's critical role in pharmaceutical production (Chinese Journal of Pharmaceuticals, 2012).
Biocatalytic Preparation for Pharmaceutical Intermediates :
- As an important pharmaceutical intermediate of a chemokine CCR5 antagonist, its biocatalytic preparation is studied for asymmetric reduction, highlighting its potential in scalable and efficient production of chiral pharmaceuticals (Catalysts, 2019).
properties
IUPAC Name |
(2R)-2-amino-2-(4-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQPEYLZIUEVIA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441981 | |
Record name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(4-fluorophenyl)ethanol | |
CAS RN |
174770-74-2 | |
Record name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.